molecular formula C6H12ClNO B1582488 4-(2-Chloroethyl)morpholine CAS No. 3240-94-6

4-(2-Chloroethyl)morpholine

Cat. No. B1582488
CAS RN: 3240-94-6
M. Wt: 149.62 g/mol
InChI Key: ZAPMTSHEXFEPSD-UHFFFAOYSA-N
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Description

“4-(2-Chloroethyl)morpholine” is a chemical compound with the molecular formula C6H12ClNO . It is used as an intermediate for the synthesis of pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine .


Synthesis Analysis

The synthesis of “4-(2-Chloroethyl)morpholine” involves the use of 2-morpholinoethan-l-ol as a starting material. Thionyl chloride is added to a stirred solution of 2-morpholinoethan-l-ol in DCM at 0 °C, followed by DMF. The reaction mixture is then heated to 40 °C overnight .


Molecular Structure Analysis

The molecular weight of “4-(2-Chloroethyl)morpholine” is 149.619 . The IUPAC Standard InChI is InChI=1S/C6H12ClNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(2-Chloroethyl)morpholine” include Michael addition, hydrazinolysis, and Curtius rearrangements .


Physical And Chemical Properties Analysis

“4-(2-Chloroethyl)morpholine” is a white to beige crystalline powder . It has a melting point of 180-185 °C (dec.) (lit.) . It is soluble in water .

Scientific Research Applications

Synthesis and Complexation with Metals

4-(2-Chloroethyl)morpholine is used in synthesizing various chemical compounds with applications in metal complexation. One such application involves the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2). These compounds, being the first tellurated derivatives of morpholine, have shown potential in forming complexes with palladium(II) and mercury(II), indicating their significance in organometallic chemistry (Singh et al., 2000).

Corrosion Inhibition

4-(2-Chloroethyl)morpholine derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. N-(2-chloroethyl)morpholine-4-carboxamide and its derivatives demonstrated significant inhibition efficiency, indicating their potential application in protecting metal surfaces against corrosion (Nnaji et al., 2017).

Structural Chemistry

The compound has been used in structural chemistry, as seen in the crystallographic analysis of N-(2-Chloroethyl)morpholine-4-carboxamide. This compound was found to form infinite hydrogen-bonded chains in its crystal structure, highlighting its structural properties (Ujam et al., 2014).

Synthesis of Bioactive Molecules

4-(2-Chloroethyl)morpholine has been utilized in the synthesis of bioactive molecules. For instance, it has been used in the creation of derivatives with potential antibacterial, antioxidant, and antitubercular activities, showcasing its role in medicinal chemistry (Mamatha S.V et al., 2019).

Catalysis

This compound has found applications in catalysis. For example, its derivatives have been used to create palladium(II) complexes that act as potent catalysts for the Heck reaction, an important process in organic synthesis (Singh et al., 2013).

Safety And Hazards

“4-(2-Chloroethyl)morpholine” is toxic if swallowed and harmful in contact with skin. It causes severe skin burns and eye damage and may cause an allergic skin reaction . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(2-chloroethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPMTSHEXFEPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062931
Record name Morpholine, 4-(2-chloroethyl)-
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Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroethyl)morpholine

CAS RN

3240-94-6
Record name 4-(2-Chloroethyl)morpholine
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URL https://commonchemistry.cas.org/detail?cas_rn=3240-94-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(2-chloroethyl)-
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Record name Morpholine, 4-(2-chloroethyl)-
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Record name Morpholine, 4-(2-chloroethyl)-
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Record name 4-(2-chloroethyl)morpholine
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Synthesis routes and methods I

Procedure details

Morpholine and 1-bromo-2-chloroethane are reacted using the procedure for Example OO to afford 4-(2-chloroethyl)morpholine
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Synthesis routes and methods II

Procedure details

A solution of N-chloroethyl morpholine in toluene was prepared in the following manner. 930.4 grams of N-chloroethyl morpholine hydrochloride (5 moles) available commercially from Aldrich Chemical Co. was dissolved in 500 milliliters water. A solution of 300.0 grams of sodium hydroxide in 300 milliliters water was slowly added to the hydrochloride solution keeping the temperature below 35° C. during addition. After all the hydroxide solution had been added, the reaction was allowed to stir at room temperature for five minutes and then transferred to a separatory funnel. The upper layer was separated and the bottom layer was washed with 500 milliliters toluene. The combined organic layers were dried with anhydrous potassium carbonate, filtered and added in a slow stream to the refluxing alkoxide solution prepared above. After addition the reaction was refluxed overnight.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
438
Citations
S MALKIEL, JP MASON - The Journal of Organic Chemistry, 1943 - ACS Publications
Since the observation by Mason and Block (1) that 4-(2-chloroethyl) morpholine reacts with alcohols and water, it has been found that this halide reacts fairly readily with sodium …
Number of citations: 5 pubs.acs.org
AK Singh, J Sooriyakumar, S Husebye… - Journal of Organometallic …, 2000 - Elsevier
The reactions of 4-(2-chloroethyl)morpholine hydrochloride with ArTe − and Te 2− , generated in situ (under N 2 atmosphere) have resulted in N-{2-(4-methoxyphenyltelluro)ethyl}…
Number of citations: 2 www.sciencedirect.com
PF Donovan, WR Smith, DA Conley - The Journal of Organic …, 1967 - ACS Publications
(1) G. Manecke and H. Heller, Ber., 96, 2700 (1962). 2-chloroethyl ether with ethylenimine (Scheme I). They state that reaction of the presumed bisaziridine I with hydrobromic acid leads …
Number of citations: 1 pubs.acs.org
P Singh, D Das, O Prakash, AK Singh - Inorganica Chimica Acta, 2013 - Elsevier
The reactions of in-situ generated PhS − , PyS − and PhSe − with 4-(2-chloroethyl)morpholine hydrochloride and 1-(2-chloroethyl)piperidine hydrochloride in N 2 atmosphere have …
Number of citations: 26 www.sciencedirect.com
SG Khan, SAR Naqvi, M Ahmad… - Pakistan journal of …, 2021 - search.ebscohost.com
A series of new derivatives of 4-(2-chloroethyl) morpholine hydrochloride (5) were efficiently synthesized. Briefly, different aromatic organic acids (1a-f) were refluxed to acquire …
Number of citations: 4 search.ebscohost.com
GU Obuzor, BL Booth - African Journal of Pure and Applied …, 2011 - academicjournals.org
The amido tethered ligand 4–(2–indenylethyl) morpholine (6) have been prepared in high yield (71%). All the compounds were fully characterized by NMR, IR, Mass Spec. and …
Number of citations: 1 academicjournals.org
AK Singh, JS Kumar, RJ Butcher - Inorganica Chimica Acta, 2001 - Elsevier
The first tellurated derivative of morpholine, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L 1 ) has been synthesized by reacting in situ generated ArTe − with 4-(2-chloroethyl)…
Number of citations: 25 www.sciencedirect.com
A Alamri, H Sayed, AR Farghaly, KS Ismail… - 2023 - researchsquare.com
Carboxymethyl Cellulose (CMC), a renowned natural polymer, finds versatile applications, especially in medicine. This study explores the effect of 4-(2-chloroethyl) morpholine …
Number of citations: 2 www.researchsquare.com
SV Mamatha, M Bhat, BK Sagar… - Journal of Molecular …, 2019 - Elsevier
4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine (3) was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. It …
Number of citations: 12 www.sciencedirect.com
R Kant, S Kohli, L Sarmal, B Narayana… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C6H13ClNO+·C6H2N3O7−, was synthesized from picric acid and 4-(2-chloroethyl)morpholine. The crystal structure is stabilized by C—H⋯O and N—H⋯O hydrogen…
Number of citations: 3 scripts.iucr.org

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